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molecular formula C13H18O5 B8427398 Ethyl 2-(2-hydroxymethyl-6-methoxyphenoxy)propionate

Ethyl 2-(2-hydroxymethyl-6-methoxyphenoxy)propionate

Cat. No. B8427398
M. Wt: 254.28 g/mol
InChI Key: SESVPNSGZKACAB-UHFFFAOYSA-N
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Patent
US05994378

Procedure details

A solution ethyl 2-(2-formyl-6-methoxyphenoxy)propionate (2.60 g) in tetrahydrofuran-water (9:1) was ice-cooled and sodium borohydride (185 mg) was added. The mixture was stirred at the same temperature for two hours. Diluted hydrochloric acid (1N, 5 ml) was added to the solution and the mixture was stirred for an hour. The mixture was diluted with water and was extracted with ethyl acetate. The organic layer was separated and washed with brine and dried over magnesium sulfate. After concentration, the crude product was purified on a column of silica gel (29 g) eluting with a mixed solvent of toluene and ethyl acetate (7:1) to give ethyl 2-(2-hydroxymethyl-6-methoxyphenoxy)propionate (1.85 g).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
185 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:16]=[CH:15][CH:14]=[C:13]([O:17][CH3:18])[C:4]=1[O:5][CH:6]([CH3:12])[C:7]([O:9][CH2:10][CH3:11])=[O:8])=[O:2].[BH4-].[Na+].Cl>O1CCCC1.O.O>[OH:2][CH2:1][C:3]1[CH:16]=[CH:15][CH:14]=[C:13]([O:17][CH3:18])[C:4]=1[O:5][CH:6]([CH3:12])[C:7]([O:9][CH2:10][CH3:11])=[O:8] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
C(=O)C1=C(OC(C(=O)OCC)C)C(=CC=C1)OC
Step Two
Name
Quantity
185 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1.O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
the mixture was stirred for an hour
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the crude product was purified on a column of silica gel (29 g)
WASH
Type
WASH
Details
eluting with a mixed solvent of toluene and ethyl acetate (7:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC1=C(OC(C(=O)OCC)C)C(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.85 g
YIELD: CALCULATEDPERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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